molecular formula C6H14N2 B1353678 (R)-N,1-Dimethylpyrrolidin-3-amine CAS No. 792970-21-9

(R)-N,1-Dimethylpyrrolidin-3-amine

Cat. No.: B1353678
CAS No.: 792970-21-9
M. Wt: 114.19 g/mol
InChI Key: CZGIEJXGCLWRPY-ZCFIWIBFSA-N
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Description

®-N,1-Dimethylpyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,1-Dimethylpyrrolidin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as ®-pyrrolidine-3-carboxylic acid.

    Methylation: The carboxylic acid group is first converted to an amine group through a series of reactions, including reduction and methylation.

    Dimethylation: The resulting amine is then subjected to dimethylation using reagents like formaldehyde and formic acid under controlled conditions to yield ®-N,1-Dimethylpyrrolidin-3-amine.

Industrial Production Methods

In industrial settings, the production of ®-N,1-Dimethylpyrrolidin-3-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-N,1-Dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various substituted pyrrolidines, N-oxides, and other amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-N,1-Dimethylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a ligand in the study of enzyme-substrate interactions.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-N,1-Dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its chiral nature allows for selective binding to target sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-N,1-Dimethylpyrrolidin-3-amine: The enantiomer of the compound, with similar chemical properties but different biological activity.

    N-Methylpyrrolidine: A related compound with one less methyl group.

    N,N-Dimethylpyrrolidine: A similar compound with a different substitution pattern on the nitrogen atom.

Uniqueness

®-N,1-Dimethylpyrrolidin-3-amine is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. This makes it particularly valuable in the development of enantioselective catalysts and pharmaceuticals.

Properties

IUPAC Name

(3R)-N,1-dimethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGIEJXGCLWRPY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792970-21-9
Record name Methyl-((R)-1-methylpyrrolidin-3-yl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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